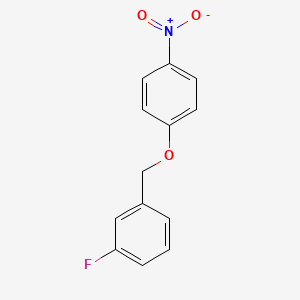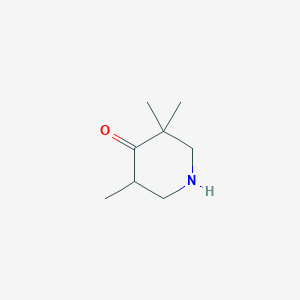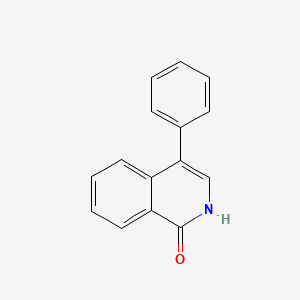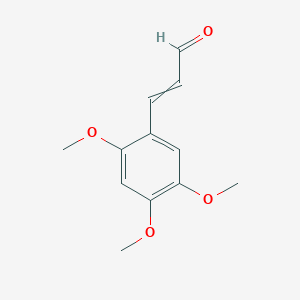![molecular formula C7H10BrN3 B8643989 5-bromo-3-[(methylamino)methyl]pyridin-2-amine](/img/structure/B8643989.png)
5-bromo-3-[(methylamino)methyl]pyridin-2-amine
Vue d'ensemble
Description
5-bromo-3-[(methylamino)methyl]pyridin-2-amine is a chemical compound with the molecular formula C7H10BrN3 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-[(methylamino)methyl]pyridin-2-amine typically involves the bromination of 2-amino-3-methylpyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.
Major Products:
Substituted Pyridines: Products formed by nucleophilic substitution of the bromine atom.
Coupled Products: Complex structures formed through coupling reactions.
Applications De Recherche Scientifique
5-bromo-3-[(methylamino)methyl]pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-bromo-3-[(methylamino)methyl]pyridin-2-amine depends on its specific application:
Pharmaceuticals: It may act by binding to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Biochemical Probes: It interacts with target proteins or nucleic acids, allowing researchers to study their function and structure.
Comparaison Avec Des Composés Similaires
2-Amino-5-bromo-3-methylpyridine: A closely related compound with similar chemical properties.
2-Amino-3-bromo-5-methylpyridine: Another derivative with bromine substitution at a different position.
Uniqueness: 5-bromo-3-[(methylamino)methyl]pyridin-2-amine is unique due to the presence of the methylaminomethyl group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.
Propriétés
Formule moléculaire |
C7H10BrN3 |
|---|---|
Poids moléculaire |
216.08 g/mol |
Nom IUPAC |
5-bromo-3-(methylaminomethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H10BrN3/c1-10-3-5-2-6(8)4-11-7(5)9/h2,4,10H,3H2,1H3,(H2,9,11) |
Clé InChI |
IKLSDWFFHOYYII-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=C(N=CC(=C1)Br)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














